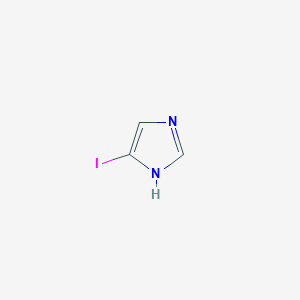

4-iodo-1H-imidazole

Description

The exact mass of the compound 4-Iodoimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-iodo-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCMXJKPZOPRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345704 | |

| Record name | 4-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71759-89-2 | |

| Record name | 4-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-iodo-1H-imidazole CAS number 71759-89-2 details

An In-depth Technical Guide to 4-iodo-1H-imidazole (CAS: 71759-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and reactivity, conferred by the iodine substituent, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of 4-iodo-1H-imidazole, with a focus on its role in drug discovery and development.

Physicochemical Properties

4-iodo-1H-imidazole is an off-white to light yellow solid at room temperature.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for 4-iodo-1H-imidazole

| Property | Value | Reference(s) |

| CAS Number | 71759-89-2 | [1][2][4][5][6][7] |

| Molecular Formula | C₃H₃IN₂ | [1][2][4][5][6][7] |

| Molecular Weight | 193.97 g/mol | [1][4][5][6][7] |

| Appearance | Off-white to light yellow solid/powder | [1][2][3] |

| Melting Point | 135-138 °C | [8][9] |

| Boiling Point | 348.5 °C at 760 mmHg | [8] |

| Purity | Typically ≥95-99% (by HPLC) | [1][6][9][10] |

| Synonyms | 4-Iodoimidazole, 4(5)-Iodoimidazole, 5-Iodo-1H-imidazole | [1][2][3][6] |

| Storage | Store at 0-8 °C, protect from light | [1][2][3][6] |

Synthesis of 4-iodo-1H-imidazole

The synthesis of 4-iodo-1H-imidazole can be achieved through several routes. The most common methods involve either the direct, regioselective iodination of imidazole (B134444) or the synthesis of a poly-iodinated intermediate followed by selective deiodination.

Method 1: Direct Iodination of Imidazole

This method involves the reaction of imidazole with iodine in an aqueous alkaline solution. A co-solvent is often used to improve the solubility of iodine. This approach can lead to a mixture of mono- and di-iodinated products, necessitating careful control of reaction conditions and purification.[4][5]

-

Preparation of Imidazole Solution: Dissolve imidazole (1.0 eq) and sodium hydroxide (B78521) (1.0 eq) in water at room temperature with stirring.[4][8]

-

Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 eq) and iodine (0.25 eq) in water at room temperature.[4][8]

-

Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution. Maintain the reaction at 0 °C for 6-10 hours.[4][8]

-

Work-up and Isolation: After the reaction is complete, adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the product. Filter the crude product. The filtrate can be extracted with ethyl acetate (B1210297) to recover more product and unreacted imidazole.[4][8]

-

Purification: The crude 4-iodo-1H-imidazole is purified by recrystallization, typically from a mixed solvent system such as isopropanol/n-hexane or ethanol/water, to yield the pure product as white crystals.[4][8]

Caption: Workflow for the direct iodination of imidazole.

Method 2: Synthesis via 4,5-diiodo-1H-imidazole and Selective Deiodination

An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at one of the iodine-bearing positions. This can offer better control and higher yields of the desired mono-iodinated product.[5]

-

Synthesis of 4,5-diiodo-1H-imidazole: React imidazole with an excess of iodine (e.g., 2.3 eq) in an alkaline solution (e.g., NaOH) to favor the formation of the di-iodinated product.[5]

-

Selective Deiodination: Dissolve the crude 4,5-diiodo-1H-imidazole in a suitable solvent like DMF. Add a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). Heat the reaction mixture (e.g., to 100-110 °C) for several hours.[5][8]

-

Work-up and Purification: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization as described in Method 1.[8]

Caption: Two-step synthesis of 4-iodo-1H-imidazole via deiodination.

Spectroscopic Characterization

The structural confirmation of 4-iodo-1H-imidazole is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for 4-iodo-1H-imidazole

| Technique | Key Features | Reference(s) |

| ¹H NMR | (DMSO-d₆) δ: ~7.23 (d, 1H), ~7.60 (d, 1H) | [5] |

| ¹³C NMR | (DMSO-d₆) δ: ~141.1, ~143.2 | [5] |

| IR (KBr) | Characteristic peaks for N-H, C=N, and C-H stretching and bending vibrations. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ≈ 194. | [5] |

Generalized Experimental Protocols for Spectroscopy

-

NMR Spectroscopy: A sample of 5-10 mg of 4-iodo-1H-imidazole is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.

-

IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation. Electron ionization (EI) is a common method for generating the mass spectrum, which reveals the molecular ion peak and a characteristic fragmentation pattern.

Applications in Research and Development

4-iodo-1H-imidazole is a valuable intermediate due to the reactivity of the C-I bond, which allows for further functionalization, typically through cross-coupling reactions like the Suzuki reaction.[4]

-

Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, especially in the development of novel antifungal and antimicrobial agents.[1][11] The imidazole moiety is a key component of many biologically active molecules.[12][13][14][15]

-

Biochemical Research: This compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.[1]

-

Material Science: The unique electronic properties of the iodo-imidazole scaffold are being explored for the creation of novel polymers and coatings with specific electrical and thermal characteristics.[1]

-

Agrochemical Chemistry: It is investigated for its potential role in the development of new herbicides and fungicides to improve crop protection.[1]

-

Drug Precursor: It serves as a precursor in the synthesis of more complex molecules, including some opioid analgesics and other therapeutic agents.[7][16][17]

Safety and Handling

4-iodo-1H-imidazole is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][8][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][8][9][18] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8][9][18] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [5][8][9][18] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][6]

Conclusion

4-iodo-1H-imidazole (CAS 71759-89-2) is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for a multitude of applications. For researchers in drug discovery and materials science, this compound offers a valuable scaffold for the development of novel molecules with tailored biological activities and functional properties. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug precursors - Wikipedia [en.wikipedia.org]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ibogaine - Wikipedia [en.wikipedia.org]

- 17. Etonitazene - Wikipedia [en.wikipedia.org]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of imidazole (B134444) and its derivatives. From its first synthesis in the mid-19th century to its current prominence in medicinal chemistry, the imidazole scaffold has proven to be a versatile and crucial component in the development of a wide array of therapeutic agents. This document details the seminal synthetic methodologies, presents quantitative data from key historical and modern experiments, and elucidates the mechanisms of action through detailed signaling pathway diagrams.

The Dawn of Imidazole: Discovery and Early Synthesis

The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent ring, which he named "glyoxaline."[1][2][3] This pioneering work demonstrated that the condensation of glyoxal, formaldehyde, and ammonia (B1221849) could yield this novel heterocyclic compound.[1][3] While various imidazole derivatives had been noted as early as the 1840s, Debus's synthesis marked the first intentional creation of the fundamental imidazole structure.[2][3] The original Debus synthesis, however, was often plagued by low yields.[1]

A significant advancement came in 1882 with the work of Bronisław Radziszewski, who expanded upon Debus's findings. The eponymous Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce substituted imidazoles.[1][4] This method laid the foundation for the synthesis of a vast library of C-substituted imidazoles and remains a cornerstone of imidazole chemistry.[1] One of the earliest and most well-known derivatives synthesized using this method is 2,4,5-triphenylimidazole, commonly known as lophine, which was also investigated by Radziszewski for its chemiluminescent properties.

Foundational Synthetic Methodologies

The Debus-Radziszewski reaction and its subsequent modifications represent the classical approach to imidazole synthesis. These methods are categorized by the bonds formed to construct the imidazole ring. The Debus method, for instance, is a three-bond-forming synthesis, utilizing each reactant as a fragment of the final ring.[2]

The Debus-Radziszewski Synthesis: A General Protocol

The versatility of the Debus-Radziszewski reaction allows for the synthesis of a wide range of substituted imidazoles by varying the starting dicarbonyl compound, aldehyde, and amine.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a modern adaptation of the classical Radziszewski synthesis.

-

Materials:

-

Benzil (B1666583) (1.0 mmol)

-

Benzaldehyde (B42025) (1.0 mmol)

-

Ammonium (B1175870) Acetate (B1210297) (2.5 mmol)

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 mmol) and benzaldehyde (1.0 mmol) in boiling glacial acetic acid.

-

Add ammonium acetate (2.5 mmol) to the boiling solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a cold ethanol (B145695)/water mixture.

-

Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

-

Quantitative Data from Historical and Modern Syntheses

The following table summarizes quantitative data for the synthesis of imidazole and some of its key derivatives, highlighting the evolution of synthetic efficiency.

| Derivative | Synthesis Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Imidazole | Debus (1858) | Glyoxal, Formaldehyde, Ammonia | Not specified | Not specified | Low | 89-91 | [2][5] |

| 2,4,5-Triphenylimidazole (Lophine) | Radziszewski (adapted) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 5-24 h | 46 | Not specified | [6] |

| 2,4,5-Triphenylimidazole (Lophine) | Microwave-assisted | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Not specified | 69.04 | 267-268 | [4] |

| 2-(1H-imidazol-2-yl)pyridine | Radziszewski (modified) | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonium Hydroxide | Ethanol | 2 h | 37 | 136.0 | [3] |

| 2-(furan-2-yl)-1H-imidazole | Radziszewski (modified) | Furan-2-carbaldehyde, Glyoxal, Aqueous NH3 | Ethanol | 4 h | 44 | Not specified | [3] |

| N-substituted 2,4,5-triphenylimidazoles | Four-component reaction | tert-butyl-(n-aminoalkyl)carbamate, Benzil, Benzaldehyde, Ammonium Acetate | InCl3 / Ethanol | 24 h | 79-96 | Not specified | [7] |

Biological Significance and Key Signaling Pathways

The imidazole moiety is a critical pharmacophore due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in the essential amino acid histidine. This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A prominent class of imidazole derivatives, the azole antifungals (e.g., clotrimazole, ketoconazole), function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key player in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][8][]

Anti-ulcer Activity: Histamine (B1213489) H2 Receptor Antagonism

Cimetidine (B194882), a landmark imidazole-based drug, revolutionized the treatment of peptic ulcers. It functions as a competitive antagonist of the histamine H2 receptor on gastric parietal cells. By blocking the binding of histamine, cimetidine effectively reduces the secretion of gastric acid.[10][11]

Anti-inflammatory Activity: p38 MAPK Inhibition

Certain trisubstituted imidazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[12][13] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, these imidazole compounds can effectively suppress the inflammatory response.[12]

Conclusion

From its serendipitous discovery to its rational design as targeted therapeutics, the imidazole ring has had a profound impact on chemistry and medicine. The foundational synthetic routes established by Debus and Radziszewski have paved the way for the creation of a vast and diverse chemical space of imidazole derivatives. The continued exploration of their biological activities and mechanisms of action, as highlighted by their roles in inhibiting key signaling pathways, ensures that the imidazole scaffold will remain a privileged structure in the ongoing quest for novel and effective therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. octagonchem.com [octagonchem.com]

- 10. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-iodo-1H-imidazole literature review and background

An In-depth Technical Guide to 4-iodo-1H-imidazole

Abstract

4-iodo-1H-imidazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical properties, stemming from the presence of an iodine atom on the imidazole (B134444) ring, make it a crucial building block for the synthesis of a wide range of biologically active molecules and novel materials.[1][2] This document provides a comprehensive review of 4-iodo-1H-imidazole, covering its physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols, quantitative data, and process visualizations are included to serve as a technical resource for researchers, scientists, and professionals in drug development.

Introduction

The imidazole ring is a fundamental structural motif found in numerous natural compounds, including enzymes and nucleic acids, which are vital to biological processes.[3][4] As a result, imidazole derivatives are a major focus in pharmaceutical research. 4-iodo-1H-imidazole (CAS: 71759-89-2) stands out as a particularly valuable intermediate.[2] The iodine substituent not only enhances the reactivity of the imidazole ring but also provides a site for further functionalization through reactions like the Suzuki coupling, allowing for the introduction of diverse molecular fragments.[1][5] This capability has led to its use in the development of antifungal, antimicrobial, and anticancer agents, as well as in materials science for creating polymers and coatings with unique properties.[1][6]

Physicochemical Properties

4-iodo-1H-imidazole is typically an off-white to light yellow crystalline solid.[1][2][7] It is sensitive to light and should be stored in a dark, inert atmosphere, preferably at low temperatures (0-8 °C or under -20°C).[1][3] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃IN₂ | [1][3][8] |

| Molecular Weight | 193.97 g/mol | [1][3][8] |

| CAS Number | 71759-89-2 | [1][3][8] |

| Appearance | Off-white to light yellow powder/solid | [1][2][3] |

| Melting Point | 137-138 °C | [3] |

| Boiling Point | 348.5±15.0 °C (Predicted) | [3] |

| Density | 2.335±0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98.0% (HPLC) | [2] |

| pKa | 11.46±0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Methanol | [3] |

Synthesis of 4-iodo-1H-imidazole

The synthesis of 4-iodo-1H-imidazole is commonly achieved through the direct iodination of imidazole. Several methods exist, often involving the reaction of imidazole with iodine in an alkaline medium.[5][9] A frequent strategy involves the formation of a di-iodinated intermediate (4,5-diiodo-1H-imidazole), followed by a selective deiodination step.[9] Alternative methods utilize reagents like iodine monochloride, but these can be hazardous for large-scale production.[5]

General Synthesis Workflow

The diagram below illustrates a common synthetic pathway from imidazole to 4-iodo-1H-imidazole, which involves the formation and subsequent purification of intermediates.

Caption: General workflow for the synthesis of 4-iodo-1H-imidazole.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method and provides a clear, step-by-step procedure.[5][10]

Materials:

-

Imidazole (40.8 g, 0.60 mol)

-

Sodium hydroxide (24.0 g, 0.60 mol)

-

Sodium iodide (33.8 g, 0.23 mol)

-

Iodine (38.1 g, 0.15 mol)

-

Water

-

Concentrated hydrochloric acid

-

Isopropanol

-

n-hexane

Procedure:

-

Solution A Preparation: Dissolve sodium hydroxide (24.0 g) in 150 mL of water. After cooling to room temperature, add imidazole (40.8 g) and stir until fully dissolved.[10]

-

Solution B Preparation: In a separate flask, dissolve sodium iodide (33.8 g) in 45 mL of water. Cool to room temperature and then add iodine (38.1 g). Stir until the iodine is dissolved.[10]

-

Iodination Reaction: Cool Solution A to 0°C in an ice bath. Add Solution B dropwise to Solution A while maintaining the temperature at 0°C. After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[10]

-

Neutralization and Precipitation: After the reaction period, adjust the pH of the mixture to 7-8 using concentrated hydrochloric acid. A solid will precipitate out of the solution.[10]

-

Isolation of Crude Product: Filter the precipitated solid and dry it to obtain the crude product, which is a mixture containing 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole.[10]

-

First Recrystallization (Removal of Di-iodinated Impurity): Add the crude solid to a mixed solvent of water (120 mL) and ethanol (B145695) (4 mL). Heat the mixture to reflux for 1 hour and perform a hot filtration. The filter cake is the byproduct 4,5-diiodo-1H-imidazole.[10]

-

Second Recrystallization (Purification of Final Product): Allow the filtrate from the previous step to cool to room temperature to crystallize. Filter the resulting white solid. Recrystallize this solid from a mixed solvent of isopropanol (24 mL) and n-hexane (12 mL) to yield pure 4-iodo-1H-imidazole.[10] A total yield of 70.2% was reported for this process.[10]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of 4-iodo-1H-imidazole. The following table summarizes key nuclear magnetic resonance (NMR) data.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Assignment | Source |

| ¹H NMR | DMSO-d₆ | 7.23 ppm | d, J=1.1Hz | H5 | [9] |

| ¹H NMR | DMSO-d₆ | 7.60 ppm | d, J=1.1Hz | H2 | [9] |

Note: The specific peak assignments (H2 vs. H5) can vary depending on the tautomeric form and solvent effects.

Applications in Research and Development

4-iodo-1H-imidazole is a cornerstone intermediate in multiple scientific domains due to its reactivity and structural significance.[1]

Pharmaceutical Development

The primary application of 4-iodo-1H-imidazole is in pharmaceutical synthesis.[1][2] It serves as a precursor for a multitude of heterocyclic compounds with potential therapeutic value.[1] Researchers have utilized it in the development of:

-

Antifungal and Antimicrobial Agents: It is a crucial building block for creating new antifungal and antimicrobial drugs.[1]

-

Anticancer Agents: The imidazole nucleus is present in many biologically active molecules, and its derivatives are actively studied in oncology.[6][11] For example, novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[6]

-

Histamine (B1213489) Receptor Ligands: The imidazole moiety is an important component of compounds that interact with histamine receptors, making it relevant for developing treatments for allergies and other conditions.[5]

Biochemical Research and Diagnostics

In biochemical studies, 4-iodo-1H-imidazole and its derivatives are used to investigate biological pathways through enzyme inhibition and receptor binding assays.[1] It is also being explored for potential use in diagnostic assays for identifying specific biomolecules or pathogens.[1]

Materials Science and Catalysis

Beyond medicine, 4-iodo-1H-imidazole is used in materials science to create novel polymers and coatings.[1] Its ability to act as a ligand in coordination chemistry also opens avenues for its use in developing new catalysts.[1]

The diagram below illustrates the central role of 4-iodo-1H-imidazole as a building block in the drug discovery pipeline.

Caption: Role of 4-iodo-1H-imidazole as a key intermediate in drug discovery.

Conclusion

4-iodo-1H-imidazole is a high-value chemical intermediate with broad applicability in both academic research and industrial development. Its well-defined synthesis routes and versatile reactivity make it an essential tool for medicinal chemists aiming to construct complex molecules with specific biological functions. As the demand for novel therapeutics and advanced materials continues to grow, the importance of foundational building blocks like 4-iodo-1H-imidazole in driving innovation is set to increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]

- 4. A review: Imidazole and its biological activities [rpbs.journals.ekb.eg]

- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Iodo-1-methyl-1H-imidazole [chembk.com]

- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 10. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage parameters for 4-iodo-1H-imidazole (CAS No: 71759-89-2), a key heterocyclic building block in pharmaceutical synthesis and materials science.[1] Adherence to proper handling and storage protocols is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes.

Physicochemical Properties

4-iodo-1H-imidazole is a solid compound whose physical characteristics are summarized below. Data from various suppliers show slight variations, which may be attributable to the purity and crystalline form of the material.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃IN₂ | [1] |

| Molecular Weight | 193.97 - 193.98 g/mol | [1] |

| Appearance | White to light yellow or off-white powder/crystal | [1][2] |

| Melting Point | 136.0 - 140.0 °C | [2] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

| Solubility | Soluble in various organic solvents. |

Chemical Stability Profile

The stability of 4-iodo-1H-imidazole is influenced by its molecular structure. The imidazole (B134444) ring itself is generally characterized by high thermal stability and resistance to acids, bases, oxidation, and reduction.[3] However, the presence of the iodo-substituent and the N-H group introduces specific sensitivities. The compound is reported to be air-sensitive and should be handled accordingly.[2] While chemically stable under standard room temperature conditions, its integrity can be compromised by exposure to air, light, and elevated temperatures over time.[4]

The following diagram illustrates the key factors that can negatively impact the stability of 4-iodo-1H-imidazole, leading to potential degradation.

Recommended Storage and Handling

Proper storage is essential to maintain the quality of 4-iodo-1H-imidazole. Recommendations vary slightly among suppliers, reflecting different purity grades or intended applications. A summary of best practices is provided below.

| Condition | Recommendation | Source(s) |

| Temperature | Solid: Cool, dark place. Recommended <15°C; some suggest 0-8°C or 4°C.[1][2][5] Room temperature is also cited. | [1][2][5] |

| In Solvent: -20°C for up to 1 month; -80°C for up to 6 months.[5] | [5] | |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] | [2] |

| Light | Protect from light; keep in a dark place.[5] | [5] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6] | [6] |

The following workflow outlines the recommended steps from receiving the compound to its long-term storage to ensure stability.

4-iodo-1H-imidazole is a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls must be used.

| Hazard Type | GHS Statements | Recommended Precautions | Source(s) |

| Health Hazards | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust.[7] P264: Wash hands thoroughly after handling.[7] P280: Wear protective gloves, eye protection, and face protection.[6][7] P271: Use only outdoors or in a well-ventilated area.[7] | [6][7] |

| First Aid | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304+P340: IF INHALED: Remove to fresh air.[6][7] | Seek medical advice if irritation persists or if swallowed. | [6][7] |

Experimental Protocol: Accelerated Stability Study

No specific stability studies for 4-iodo-1H-imidazole were found in the provided search results. The following is a representative protocol for conducting an accelerated stability study on a chemical compound like 4-iodo-1H-imidazole, based on general principles of chemical stability testing.

Objective: To evaluate the stability of solid 4-iodo-1H-imidazole under accelerated temperature and humidity conditions over a 3-month period.

Materials & Equipment:

-

4-iodo-1H-imidazole (≥98% purity)

-

Amber glass vials with Teflon-lined caps

-

Calibrated stability chambers (e.g., 40°C / 75% RH)

-

Calibrated refrigerator (5°C ± 3°C)

-

Calibrated freezer (-20°C ± 5°C)

-

Analytical balance

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial batch of 4-iodo-1H-imidazole.

-

Perform HPLC analysis to determine initial purity (area %) and identify any existing impurities. This is the baseline measurement.

-

Record physical appearance (color, form).

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox), accurately weigh 10-20 mg of 4-iodo-1H-imidazole into multiple pre-labeled amber glass vials.

-

Blanket the headspace of each vial with inert gas before tightly sealing with the Teflon-lined cap.

-

-

Storage Conditions & Time Points:

-

Place sets of vials into the following storage conditions:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Control (Long-Term): 5°C

-

Control (Freezer): -20°C

-

-

Designate vials for testing at the following time points: T=0, T=1 month, T=2 months, T=3 months.

-

-

Analysis at Each Time Point:

-

At each designated time point, remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Visually inspect for any change in physical appearance.

-

Accurately prepare a sample solution for HPLC analysis (e.g., dissolve in a known volume of mobile phase).

-

Analyze by HPLC to determine the purity and quantify any new degradation products relative to the T=0 sample.

-

-

HPLC Method (Example):

-

Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Phosphate Buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Data Analysis: Calculate the area percent of the main peak and any impurity peaks.

-

Workflow Diagram for Stability Testing:

Conclusion

The integrity of 4-iodo-1H-imidazole is best maintained by strict adherence to recommended storage and handling procedures. The primary sensitivities of this compound are to air, light, and elevated temperatures. Therefore, storage in a cool, dark environment under an inert atmosphere is critical for preventing degradation and ensuring its suitability for research and development applications. For long-term viability, especially once in solution, cryogenic storage is advised. Following these guidelines will ensure the compound's stability and lead to more reliable and reproducible scientific results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Iodo-1H-imidazole 71759-89-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide to the Safety and Handling of 4-iodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-iodo-1H-imidazole (CAS No: 71759-89-2), a key building block in pharmaceutical synthesis and biochemical research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

4-iodo-1H-imidazole is classified as a hazardous substance.[3][4] The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |

Source: Consolidated from multiple Safety Data Sheets.[3][4][5]

Toxicological and Physical Properties

Table 2: Toxicological Data for Imidazole (CAS No: 288-32-4) for Reference

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 220 - 970 mg/kg |

| LD50 | Mouse | Oral | 880 mg/kg |

| NOAEL (28-day study) | Rat | Oral | 62.5 mg/kg bw/day |

Disclaimer: This data is for the parent compound, imidazole, and should be used for reference purposes only.

Table 3: Physical and Chemical Properties of 4-iodo-1H-imidazole

| Property | Value |

| CAS Number | 71759-89-2[3][4] |

| Molecular Formula | C₃H₃IN₂[1][3] |

| Molecular Weight | 193.97 g/mol [1][4][8] |

| Appearance | White to light yellow powder or crystal[1][6] |

| Melting Point | 136.0 to 140.0 °C[6] |

| Flash Point | 26°C (lit.)[3] |

| Solubility | Soluble in Methanol[6] |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed and protect from light.[3][9][10] Recommended storage at room temperature or refrigerated (0-8°C).[1][10] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Recommendation | Specifications & Best Practices |

| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn when there is a risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.[3] Wash and dry hands after handling.[3] |

| Body | Chemical-resistant lab coat | A fully-buttoned, long-sleeved lab coat is required. For larger quantities, an impervious apron over the lab coat is recommended. |

| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient, if dust is generated, or during spill cleanup.[3] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from standard safety data sheets and should be strictly followed.

General Handling Protocol

-

Preparation: Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[11] Assemble all necessary equipment.

-

Don PPE: Wear all required PPE as specified in Table 4.

-

Handling the Compound: Avoid the formation and inhalation of dust and aerosols.[3][4] Use non-sparking tools.[3] When weighing, use a draft shield or perform the task in a powder-handling enclosure.

-

Hygiene: Do not eat, drink, or smoke in the work area.[3][4] Wash hands thoroughly after handling.[4][6][9]

-

Storage: After use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[3][9]

Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

-

Control Ignition Sources: Remove all sources of ignition.[3]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[3]

-

Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[9][12]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of contaminated materials and waste according to local, state, and federal regulations.[3][12]

First Aid Protocols

Medical attention should be sought immediately following any exposure.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Move the person to fresh air and keep them in a position comfortable for breathing.[3][4][9]

-

If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[3][4]

-

Seek immediate medical attention if symptoms occur or you feel unwell.[3][9]

-

-

Ingestion:

Workflow and Logic Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for the safe handling of 4-iodo-1H-imidazole.

Caption: Emergency workflow for responding to a 4-iodo-1H-imidazole spill.

Caption: First aid decision logic based on the route of exposure.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. chemimpex.com [chemimpex.com]

- 3. bgrci.de [bgrci.de]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 12. echemi.com [echemi.com]

Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery

Executive Summary: 4-iodo-1H-imidazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active molecules.[1] The presence of an iodine atom on the imidazole (B134444) scaffold imparts unique electronic properties and reactivity, primarily governed by its capacity for halogen bonding—a critical interaction in modern drug design.[2] This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize 4-iodo-1H-imidazole, offering insights into its molecular structure, electronic landscape, and reactivity. By leveraging established computational techniques, such as Density Functional Theory (DFT), researchers can predict the molecule's behavior and guide the development of novel therapeutics. All data presented herein is based on established computational protocols and comparative analysis with analogous imidazole and benzimidazole (B57391) derivatives.[3][4][5]

Computational Methodologies

The theoretical investigation of 4-iodo-1H-imidazole relies on a robust computational workflow to predict its structural, electronic, and reactive properties. Density Functional Theory (DFT) is the most common and effective method, providing a favorable balance between accuracy and computational cost for organic molecules.[6] Time-Dependent DFT (TD-DFT) is employed for studying excited-state properties and predicting electronic spectra.[6]

Detailed Computational Protocol

A typical computational study involves a multi-step process to ensure accurate and reliable results:

-

Molecule Construction & Pre-optimization: The 3D structure of 4-iodo-1H-imidazole is first built using molecular modeling software (e.g., GaussView, Avogadro). An initial geometry optimization is performed using a lower level of theory or a molecular mechanics force field to obtain a stable starting conformation.[6]

-

Ground State Geometry Optimization: The molecular geometry is rigorously optimized using a DFT functional, such as the widely used B3LYP, and a suitable basis set like 6-311++G(d,p).[3][6] This step locates the lowest energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide thermodynamic parameters.

-

Electronic Property Analysis: Following optimization, a series of analyses are conducted:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly important for understanding intermolecular interactions like halogen and hydrogen bonding.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[5]

-

-

Excited State Calculations (Optional): TD-DFT calculations are performed to predict the UV-Vis absorption spectra by determining electronic transition energies and oscillator strengths.[3][8]

Molecular Structure and Properties

While a definitive experimental crystal structure for 4-iodo-1H-imidazole is not widely available, its geometry can be reliably predicted through the computational methods described above. The structure consists of a planar five-membered imidazole ring substituted with an iodine atom at the C4 position.

Predicted Geometrical Parameters

The structural parameters of 4-iodo-1H-imidazole are predicted based on DFT calculations performed on analogous compounds like 4-iodo-1H-benzimidazole.[4] The C-I bond is a key feature, influencing both the molecule's steric profile and its electronic properties.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C4-I | ~2.10 | N1-C2-N3 | ~112.0 |

| C4-C5 | ~1.36 | C2-N3-C4 | ~106.5 |

| N1-C5 | ~1.38 | N3-C4-C5 | ~110.0 |

| N1-C2 | ~1.33 | C4-C5-N1 | ~107.5 |

| C2-N3 | ~1.31 | C5-N1-C2 | ~104.0 |

| N3-C4 | ~1.39 | I-C4-N3 | ~125.0 |

| N1-H | ~1.01 | I-C4-C5 | ~125.0 |

| Note: These values are estimations based on computational modeling of similar structures and may vary from experimental data.[4] |

Electronic Properties and Reactivity

The electronic nature of 4-iodo-1H-imidazole is fundamental to its role in drug development. The iodine substituent significantly modulates the electron distribution across the imidazole ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are critical in predicting chemical reactivity. The iodine atom, due to its electron-withdrawing and heavy atom effects, is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted imidazole.[3] A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.[3]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Imidazole (Reference) | -6.12 | -0.85 | 5.27 | B3LYP/6-311++G(d,p) |

| 4-iodo-1H-imidazole (Predicted) | -6.45 | -1.50 | 4.95 | B3LYP/6-311++G(d,p) |

| Note: Imidazole data from literature for comparison. 4-iodo-1H-imidazole values are predicted based on substituent effects. |

Molecular Electrostatic Potential and Halogen Bonding

The MEP provides a visual map of electron density. For iodo-substituted aromatics, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), forms on the iodine atom opposite to the C-I bond.[9][10] This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom) on another molecule. This interaction is termed a halogen bond.

Halogen bonding is increasingly recognized as a crucial interaction for ligand-protein binding in drug discovery.[2] The σ-hole on the iodine of 4-iodo-1H-imidazole makes it a potent halogen bond donor, enabling it to form strong, specific interactions within a biological target's binding pocket. Computational studies are essential for quantifying the strength and geometry of these bonds.[9][11]

Conclusion

Theoretical studies provide an indispensable framework for understanding the physicochemical properties of 4-iodo-1H-imidazole. Through DFT and related computational methods, it is possible to predict the molecule's geometry, electronic structure, and potential for engaging in crucial intermolecular interactions like halogen bonding. These insights are vital for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutics by leveraging the unique characteristics of the iodine substituent. The methodologies and predictive data outlined in this guide serve as a foundational resource for the continued exploration and application of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility characteristics of 4-iodo-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document outlines the available solubility data, presents standardized experimental protocols for its determination, and offers a visual representation of a typical solubility assessment workflow.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial physicochemical property that significantly impacts its bioavailability and developability. Solubility is typically assessed under two main conditions:

-

Kinetic Solubility : This measures the concentration of a compound in solution upon rapid dissolution, often from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a non-equilibrium measurement frequently used in high-throughput screening during early-stage drug discovery.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility Profile of 4-iodo-1H-imidazole

Comprehensive quantitative solubility data for 4-iodo-1H-imidazole in a wide range of common solvents is not extensively available in peer-reviewed literature. However, a combination of qualitative information from various sources and a single quantitative data point allows for the construction of a general solubility profile.

Table 1: Quantitative and Qualitative Solubility of 4-iodo-1H-imidazole

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL (requires sonication)[1] | - |

| Methanol | Polar Protic | Not Available | Slightly Soluble[2][3][4] |

| Dichloromethane (DCM) | Halogenated | Not Available | Has a certain solubility |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Not Available | Has a certain solubility |

| Water | Polar Protic | Not Available | Poorly soluble |

It is predicted that 4-iodo-1H-imidazole is generally soluble in other organic solvents, a common characteristic for such heterocyclic compounds. The poor aqueous solubility is attributed to the hydrophobic nature of the molecule.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of 4-iodo-1H-imidazole, the following established methods are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid 4-iodo-1H-imidazole is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound. A thermostatically controlled shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of 4-iodo-1H-imidazole in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or molarity).

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like imidazoles, potentiometric titration can be an efficient method to determine both the pKa and the intrinsic solubility.

Methodology:

-

Sample Preparation: A known amount of 4-iodo-1H-imidazole is suspended in a specific volume of water or a co-solvent mixture.

-

Titration Setup: The suspension is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The point of inflection in the curve corresponds to the pKa of the compound. The intrinsic solubility can be calculated from the pH at which the compound begins to precipitate or dissolve, in conjunction with the pKa value and the initial concentration of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like 4-iodo-1H-imidazole.

Caption: General workflow for solubility determination.

Signaling Pathways

Specific signaling pathways directly involving 4-iodo-1H-imidazole are not well-documented in publicly available literature. However, the imidazole (B134444) moiety is a common scaffold in a vast array of biologically active molecules and approved drugs[5]. Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors, and are implicated in various signaling pathways. The development of drugs containing the imidazole ring spans therapeutic areas such as oncology, infectious diseases, and inflammation. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of 4-iodo-1H-imidazole.

References

An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. The document details its commercial availability from various suppliers, provides in-depth experimental protocols for its synthesis, and explores its role as a precursor to biologically active molecules. While direct modulation of specific signaling pathways by 4-iodo-1H-imidazole is not extensively documented, this guide will delve into the broader biological activities of iodo-imidazole derivatives, for which it serves as a crucial starting material.

Commercial Availability and Suppliers

4-Iodo-1H-imidazole is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and pricing can vary between suppliers, and the following table summarizes key information for easy comparison.

| Supplier | Product Number | Purity | Pack Size | Price (USD) |

| Sigma-Aldrich | AMBH2D6F31D2 | 97% | 5 G | £10.17 |

| 10 G | £15.25 | |||

| 25 G | £30.50 | |||

| 100 G | £111.82 | |||

| 500 G | £554.02 | |||

| Chem-Impex | 28518 | ≥ 99% (HPLC) | 1 G | $18.53 |

| 5 G | $32.95 | |||

| 25 G | $92.54 | |||

| 100 G | $293.04 | |||

| 250 G | $487.63 | |||

| Tokyo Chemical Industry (TCI) | I0812 | >98.0% (TLC/HPLC) | 1 G | Contact for price |

| 5 G | Contact for price | |||

| MedChemExpress (MCE) | HY-W018280 | Technical, Pharma | Bulk | Contact for price |

| Manchester Organics | J31059 | 97% | 25 G | £45.00 |

| Thermo Scientific Chemicals (Fisher Scientific) | AC459200010 (as 4-Iodo-1-trityl-1H-imidazole) | 98% | 1 G | Contact for price |

Experimental Protocols: Synthesis of 4-Iodo-1H-imidazole

Several methods for the synthesis of 4-iodo-1H-imidazole have been reported. Below are two detailed protocols adapted from patent literature and chemical synthesis databases.

Protocol 1: Iodination of Imidazole (B134444)

This method involves the direct iodination of imidazole in an alkaline solution.

Materials:

-

Imidazole

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium iodide (NaI)

-

Iodine (I₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Water

Procedure:

-

Dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water and cool to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until dissolved.[1]

-

In a separate flask, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (38.1 g, 0.15 mol).[1]

-

Add the iodine/sodium iodide solution dropwise to the imidazole/sodium hydroxide solution at 0°C. After the addition is complete, continue the reaction at 0°C for 6 hours.[1]

-

Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a solid. Filter the solid and dry to obtain the crude product.[1]

-

Extract the filtrate with ethyl acetate. The organic layers are combined and concentrated to yield more crude product.[1]

-

The combined crude product is recrystallized from a mixture of water and ethanol to yield pure 4-iodo-1H-imidazole.[1]

Protocol 2: Deiodination of 4,5-Diiodo-1H-imidazole

This two-step process involves the initial synthesis of 4,5-diiodo-1H-imidazole followed by a selective deiodination.

Step 1: Synthesis of 4,5-Diiodo-1H-imidazole

-

Dissolve imidazole and iodine in a suitable solvent under alkaline conditions.

-

The reaction is typically carried out at temperatures ranging from 0 to 120°C for 2 to 24 hours.

-

After the reaction is complete, the product, 4,5-diiodo-1H-imidazole, is isolated.

Step 2: Selective Deiodination

-

The 4,5-diiodo-1H-imidazole is then reacted with a reducing agent, such as sodium sulfite, in a solvent like DMF.

-

The reaction is heated, typically to around 100-110°C, for several hours.

-

After the reaction, the mixture is filtered, and the filtrate is concentrated and purified to give 4-iodo-1H-imidazole.

Visualizing the Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-iodo-1H-imidazole via the direct iodination of imidazole.

Caption: A simplified workflow for the synthesis of 4-iodo-1H-imidazole.

Role in Drug Discovery and Biological Systems

While 4-iodo-1H-imidazole itself is not typically the final active pharmaceutical ingredient, it is a critical intermediate in the synthesis of a wide array of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of an iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

General Biological Activities of Iodo-Imidazole Derivatives

Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including:

-

Anticancer Activity: The imidazole core is found in several anticancer agents. Iodo-substituted derivatives can be designed to target specific enzymes or receptors involved in cancer progression. For instance, some imidazole derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.

-

Antimicrobial and Antifungal Activity: The imidazole ring is a key component of many antifungal drugs (e.g., ketoconazole, miconazole). The iodine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes. This property, combined with the steric and electronic effects of the iodo-substituent, can be exploited to design potent and selective enzyme inhibitors.

-

Receptor Binding: Imidazole-containing compounds are known to interact with various receptors, including histamine (B1213489) receptors and adrenergic receptors. The iodo-substituent can influence the binding affinity and selectivity of these compounds for their target receptors.

The following diagram illustrates the general role of 4-iodo-1H-imidazole as a starting point for developing targeted therapeutics.

Caption: Conceptual pathway from 4-iodo-1H-imidazole to potential therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-iodo-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development. The primary method detailed is the direct regioselective iodination of imidazole (B134444) using molecular iodine in an alkaline aqueous medium. This approach is cost-effective and amenable to scale-up. An alternative two-step method involving the formation and subsequent deiodination of a di-iodo intermediate is also discussed. This application note includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the experimental workflow to aid in the successful execution of this synthesis.

Introduction

4-Iodo-1H-imidazole is a key synthetic intermediate used to introduce the imidazole moiety into various molecular scaffolds, a common strategy in the design of pharmacologically active compounds. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. The carbon-iodine bond in 4-iodo-1H-imidazole provides a versatile handle for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the construction of complex molecular architectures.

The synthesis of 4-iodo-1H-imidazole from readily available imidazole is a critical transformation. The primary challenge lies in achieving regioselectivity, as imidazole can be iodinated at the C2, C4, and C5 positions, leading to a mixture of mono-, di-, and tri-iodinated products. This protocol focuses on a widely employed method that utilizes an excess of imidazole and carefully controlled reaction conditions to favor the formation of the desired 4-iodo isomer.

Synthesis Methods

There are two primary approaches for the synthesis of 4-iodo-1H-imidazole from imidazole:

-

Direct Iodination: This is the most common and direct method. It involves the reaction of imidazole with iodine in the presence of a base, such as sodium hydroxide (B78521). A co-solvent, typically sodium or potassium iodide, is used to enhance the solubility of iodine in the aqueous reaction medium. By using an excess of imidazole relative to iodine, the formation of di- and tri-iodinated byproducts can be minimized.

-

Two-Step Iodination and Deiodination: An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, which can be achieved by reacting imidazole with a larger excess of iodine.[1] The resulting di-iodinated compound is then selectively deiodinated at the 5-position using a reducing agent like sodium sulfite (B76179) to yield 4-iodo-1H-imidazole.[1][2]

This document will provide a detailed protocol for the direct iodination method due to its efficiency and widespread use.

Experimental Protocol: Direct Iodination of Imidazole

This protocol is based on established procedures for the regioselective mono-iodination of imidazole.[2][3]

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Iodide (NaI) or Potassium Iodide (KI)

-

n-Hexane

-

Ethyl Acetate (B1210297)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (e.g., 1.2-1.5 equivalents relative to iodine) in deionized water. Cool the solution to room temperature. To this, add imidazole (e.g., 2-5 equivalents relative to iodine) and stir until it is completely dissolved.[3]

-

Preparation of the Iodine Solution: In a separate beaker, dissolve sodium iodide or potassium iodide (e.g., 1-1.5 equivalents relative to iodine) in a minimal amount of deionized water. To this solution, add iodine (1 equivalent) and stir until it is fully dissolved. The formation of the triiodide ion (I₃⁻) increases the solubility of iodine in water.

-

Reaction: Cool the imidazole solution to 0 °C using an ice bath. Slowly add the iodine solution dropwise to the cooled imidazole solution over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6-10 hours.[3]

-

Work-up and Isolation of Crude Product: After the reaction is complete, adjust the pH of the mixture to 7-9 using a suitable acid (e.g., dilute HCl). A white solid, which is the crude 4-iodo-1H-imidazole, may precipitate. Filter the solid using a Büchner funnel. The filtrate contains unreacted imidazole.

-

Recovery of Unreacted Imidazole: Transfer the filtrate to a separatory funnel and extract it multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the excess imidazole, which can be recrystallized and reused.[3]

-

Purification of 4-Iodo-1H-imidazole: The crude solid obtained from filtration is then purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane.[2][3] Dissolve the crude product in the minimum amount of hot isopropanol (or ethyl acetate), and then add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-iodo-1H-imidazole via the direct iodination method.

| Parameter | Value | Reference |

| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1 | [3] |

| Reaction Temperature | 0 °C | [3] |

| Reaction Time | 6 - 10 hours | [3] |

| Typical Yield | 69 - 70% | [2][3] |

| Appearance | White crystalline solid | [3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-iodo-1H-imidazole.

Caption: Experimental workflow for the synthesis of 4-iodo-1H-imidazole.

References

Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 4-iodo-1H-imidazole as a versatile building block in modern organic synthesis. It includes key reaction protocols, quantitative data summaries, and workflow diagrams to facilitate its use in research and development.

Introduction

4-Iodo-1H-imidazole is a key heterocyclic synthon valued for its role in the construction of complex molecular architectures, particularly in medicinal chemistry. The presence of the iodo group at the C4 position provides a reactive handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents. The imidazole (B134444) core itself is a prevalent motif in numerous biologically active compounds, acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding interactions with biological targets.

The strategic placement of the iodine atom, coupled with the two nitrogen atoms in the imidazole ring, allows for regioselective functionalization. The C-I bond is readily activated by transition metal catalysts, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Applications in Cross-Coupling Reactions

4-Iodo-1H-imidazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of substituted imidazoles.

1. Suzuki-Miyaura Coupling:

This reaction is widely used to form a C-C bond between the C4 position of the imidazole and various aryl or heteroaryl boronic acids or esters. This method is fundamental for creating biaryl structures commonly found in pharmaceutical agents. A common challenge is the protection of the imidazole nitrogen, which is often necessary to prevent side reactions and improve solubility.

2. Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a C-C bond between 4-iodo-1H-imidazole and terminal alkynes. This reaction is instrumental in the synthesis of alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors and other targeted therapeutics.

3. Heck and Stille Coupling:

While less common than Suzuki and Sonogashira couplings for this specific substrate, Heck (with alkenes) and Stille (with organostannanes) reactions also represent viable methods for the functionalization of the 4-iodo-1H-imidazole core, further expanding its synthetic utility.

Quantitative Data Summary

The following table summarizes representative yields for common cross-coupling reactions starting from N-protected 4-iodo-1H-imidazole. Protection of the imidazole nitrogen (e.g., with a tosyl or trityl group) is often a prerequisite for high yields in these transformations.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 | |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 | 92 | |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 60 | 85 | |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / K₃PO₄ | Toluene | 110 | 78 |

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole

This protocol describes the protection of the imidazole nitrogen, a common first step before cross-coupling.

Materials:

-